
N-(2,4-Dinitrophenyl)-dl-threonine
説明
“N-(2,4-Dinitrophenyl)-dl-threonine” likely refers to a compound that contains a 2,4-dinitrophenyl group attached to a threonine molecule. The 2,4-dinitrophenyl group is a nitroaromatic compound that is often used in the synthesis of dyes and other chemicals . Threonine is an essential amino acid in humans .
Chemical Reactions Analysis
The chemical reactions involving “N-(2,4-Dinitrophenyl)-dl-threonine” would likely depend on the specific conditions and reactants present. For instance, 2,4-dinitrophenylhydrazine is known to react with carbonyl compounds to form hydrazones .科学的研究の応用
Antimicrobial and Anti-biofilm Applications
Summary of Application: The compound’s derivatives are being explored for their potential in antimicrobial and anti-biofilm applications. This is crucial in addressing the public health issue of multidrug resistance (MDR) and biofilm-associated infections .
Methods of Application: Nanoemulsions containing derivatives of N-(2,4-Dinitrophenyl)-dl-threonine are engineered to improve the targeted delivery of antimicrobial drugs and anti-biofilm agents .
Results: These nanoemulsions exhibit enhanced physical stability and bioavailability, making them promising candidates for localized drug delivery systems to combat microbial infections and biofilm formation .
Coordination Chemistry and Metal Complex Formation
Summary of Application: Derivatives of N-(2,4-Dinitrophenyl)-dl-threonine, such as Schiff bases, are important in coordination chemistry due to their structural variety and ability to form complexes with metal ions .
Methods of Application: The structural changes in the derivatives affect their metal-binding properties and exhibit diverse coordination modes with transition metal ions .
Results: The formation of these complexes is significant for understanding the electrochemical behavior and biological activities of these compounds .
Computational Chemistry Studies
Summary of Application: Computational studies, including density functional theory (DFT), are performed on derivatives of N-(2,4-Dinitrophenyl)-dl-threonine to predict their structural geometries and electronic properties .
Methods of Application: The structures are optimized using advanced computational methods, and parameters like HOMO-LUMO energies are calculated to reveal intramolecular charge transfer possibilities .
Results: These studies provide insights into the chemical reactivity and potential applications of the compound in various scientific fields .
Drug Discovery and Development
Summary of Application: The compound’s derivatives are being investigated for their potential use in drug discovery, particularly for their high physiological activity and ability to interact with biological molecules .
Methods of Application: The derivatives are synthesized and characterized using various analytical techniques to determine their suitability for pharmaceutical applications .
Results: The ongoing research suggests that these compounds could play a role in the development of new drugs, especially in the context of combating diseases with limited treatment options .
作用機序
Target of Action
It’s structurally related to 2,4-dinitrophenol (dnp), which is known to target thePentaerythritol tetranitrate reductase in Enterobacter cloacae .
Mode of Action
2,4-dinitrophenol, a related compound, is known to causemitochondrial uncoupling , leading to the rapid loss of ATP as heat . This uncoupling disrupts the normal biochemical processes in the cell, leading to significant changes in cellular function .
Biochemical Pathways
2,4-dinitrophenol is known to affect oxidative phosphorylation . By uncoupling this process, it disrupts the normal energy production pathways in the cell, leading to a rapid loss of ATP .
Pharmacokinetics
Studies on 2,4-dinitrophenol have shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can significantly impact the bioavailability of the compound.
Result of Action
The related compound 2,4-dinitrophenol causes dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat and potentially leading to uncontrolled hyperthermia .
Action Environment
The action of N-(2,4-Dinitrophenyl)-dl-threonine can be influenced by various environmental factors. For instance, the related compound 2,4-Dinitrophenol has been shown to be highly selective in its detection in water environments . This suggests that the action, efficacy, and stability of N-(2,4-Dinitrophenyl)-dl-threonine could also be influenced by the environment in which it is present.
Safety and Hazards
特性
IUPAC Name |
2-(2,4-dinitroanilino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOCOTZWYFGDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936366 | |
| Record name | N-(2,4-Dinitrophenyl)threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dinitrophenyl)-dl-threonine | |
CAS RN |
1655-65-8, 16068-25-0, 14401-07-1 | |
| Record name | L-Threonine,4-dinitrophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC96398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-Dinitrophenyl)threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,4-Dinitrophenyl)-DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




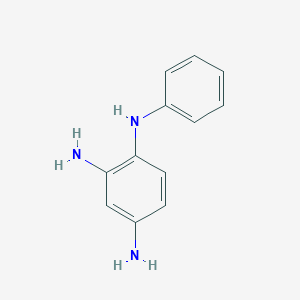

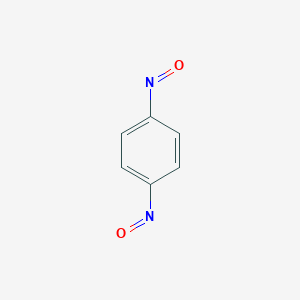


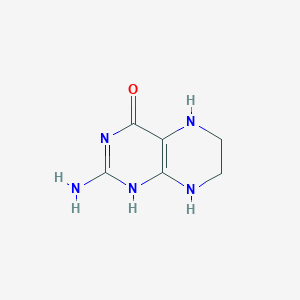
![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
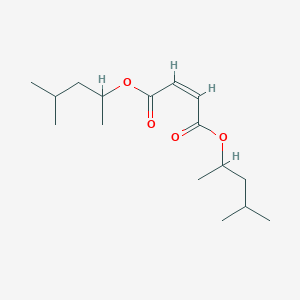
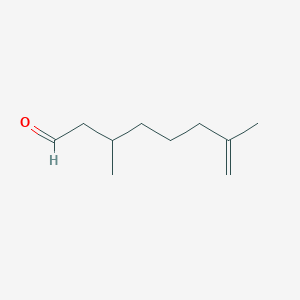
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)


